1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
CAS No.: 28958-90-9
Cat. No.: VC21356301
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28958-90-9 |
---|---|
Molecular Formula | C6H11N3O2 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | (7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
Standard InChI | InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1 |
Standard InChI Key | IKIABDZHSNNOSK-BYPYZUCNSA-N |
Isomeric SMILES | C1C[C@H](NC(=NC1)N)C(=O)O |
SMILES | C1CC(NC(=NC1)N)C(=O)O |
Canonical SMILES | C1CC(NC(=NC1)N)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- features a seven-membered diazepine ring containing two nitrogen atoms with a carboxylic acid functional group and an imino substituent. The compound has the molecular formula C6H11N3O2, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration . The structure incorporates a positive optical rotation as indicated by the (+) prefix, representing a specific stereochemical arrangement.
The compound's structure contains multiple functional groups that contribute to its chemical reactivity and potential biological activity. The carboxylic acid group (-COOH) provides acidic properties, while the imino group (=NH) offers opportunities for hydrogen bonding and nucleophilic interactions. The seven-membered diazepine ring creates a unique spatial arrangement that may influence receptor binding in biological systems.
Physical and Chemical Properties
The physical and chemical properties of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- are summarized in Table 1 below:
The stereochemistry of this compound is particularly significant, as it is specifically identified as the (S)-configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemical designation is critical for understanding the compound's three-dimensional structure and potential biological activity.
Nomenclature and Alternative Identifiers
IUPAC and Alternative Names
The compound is known by several systematic and alternative names that describe its structure and configuration. Table 2 presents these nomenclature variants:
These multiple naming conventions reflect different approaches to describing the same molecular structure, with variations highlighting different structural features or following different chemical nomenclature systems.
Chemical Identifiers
The compound is registered in various chemical databases with specific identifiers that allow for precise identification and retrieval of information. Table 3 summarizes these identifiers:
Identifier Type | Value | Source |
---|---|---|
CAS Number | 28958-90-9 | |
PubChem CID | 206956 | |
InChI | InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1 | |
InChIKey | IKIABDZHSNNOSK-BYPYZUCNSA-N | |
SMILES | C1CC@HC(=O)O | |
DSSTox Substance ID | DTXSID20183162 | |
Wikidata | Q83053882 |
Related Compounds and Structural Derivatives
Methyl Ester Derivatives
Several structurally related compounds appear in the chemical literature, particularly ester derivatives that modify the carboxylic acid group of the parent compound. Two notable derivatives include:
-
Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester (CAS: 26281-63-0)
-
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride (CAS: 26281-34-5)
These derivatives differ from the parent compound primarily in the esterification of the carboxylic acid group, which changes both physical properties (such as solubility) and potentially biological activities. The methyl ester derivative has a molecular formula of C7H13N3O2 and a molecular weight of 171.197 g/mol , compared to the parent compound's formula of C6H11N3O2 and weight of 157.17 g/mol .
Comparative Analysis of Parent Compound and Derivatives
Table 4 presents a comparative analysis of the parent compound and its derivatives:
The stereochemical differences between the parent compound and its derivatives are particularly noteworthy. While the parent compound is specifically identified as the (+) enantiomer with S-configuration , the methyl ester hydrochloride derivative is identified as the (-) enantiomer . This difference in stereochemistry likely results in different three-dimensional structures and potentially different biological activities.
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